1-(4-bromophenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride
CAS No.: 1217824-91-3
Cat. No.: VC11870796
Molecular Formula: C16H25BrClNO2
Molecular Weight: 378.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1217824-91-3 |
|---|---|
| Molecular Formula | C16H25BrClNO2 |
| Molecular Weight | 378.7 g/mol |
| IUPAC Name | 1-(4-bromophenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol;hydrochloride |
| Standard InChI | InChI=1S/C16H24BrNO2.ClH/c1-12-7-13(2)9-18(8-12)10-15(19)11-20-16-5-3-14(17)4-6-16;/h3-6,12-13,15,19H,7-11H2,1-2H3;1H |
| Standard InChI Key | WVKMDZHIZGRLOJ-UHFFFAOYSA-N |
| SMILES | CC1CC(CN(C1)CC(COC2=CC=C(C=C2)Br)O)C.Cl |
| Canonical SMILES | CC1CC(CN(C1)CC(COC2=CC=C(C=C2)Br)O)C.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
1-(4-Bromophenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride consists of a propan-2-ol backbone substituted at the 1-position by a 4-bromophenoxy group and at the 3-position by a 3,5-dimethylpiperidin-1-yl moiety, with a hydrochloride counterion. The molecular formula is C₁₆H₂₃BrClNO₂, yielding a molecular weight of 400.72 g/mol. The 3,5-dimethylpiperidine ring introduces steric bulk and conformational rigidity, while the 4-bromophenoxy group contributes lipophilicity and potential halogen-bonding interactions .
Stereochemical Considerations
The compound contains two stereocenters: the secondary alcohol at position 2 of the propanol chain and the piperidine nitrogen. Synthesis protocols for analogous compounds, such as JDTic derivatives, often employ chiral resolution or asymmetric catalysis to isolate enantiomers with distinct pharmacological profiles . For example, (3R,4R)-stereoisomers of 3,4-dimethylpiperidine derivatives demonstrate enhanced κ-opioid receptor (KOR) antagonism compared to their (3S,4S) counterparts .
Synthesis and Structural Analogues
Synthetic Pathways
While no direct synthesis protocol for this compound is documented, its preparation likely follows strategies used for structurally related piperidine-phenoxypropanols. A plausible route involves:
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Piperidine alkylation: Reacting 3,5-dimethylpiperidine with epichlorohydrin to form 1-(oxiran-2-ylmethyl)-3,5-dimethylpiperidine.
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Ring-opening epoxidation: Treating the epoxide with 4-bromophenol under basic conditions to yield the propan-2-ol intermediate.
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Salt formation: Protonating the tertiary amine with hydrochloric acid to produce the hydrochloride salt .
This approach mirrors methods described for JDTic analogues, where reductive amination and palladium-catalyzed coupling are employed to install aromatic substituents .
Structural Analogues and Activity Trends
Replacement of the 4-bromophenoxy group with other substituents significantly alters receptor binding. For instance:
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3-Hydroxyphenyl analogues: Exhibit nanomolar affinity for KOR (e.g., JDTic: Kₑ = 0.02 nM) .
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Halogen-substituted derivatives: Bromine and chlorine enhance lipophilicity but may reduce selectivity (Table 1) .
| Compound | R₁ | R₂ | KOR Kₑ (nM) | MOR Selectivity (KOR/MOR) |
|---|---|---|---|---|
| JDTic | OH | OH | 0.02 | 1250 |
| 4 | OH | H | 0.024 | 370 |
| 5 | OH | F | 0.01 | 1480 |
| 6 | OH | Cl | 0.039 | 175 |
Data adapted from , highlighting substituent effects on κ-opioid receptor antagonism.
Pharmacological Profile and Receptor Interactions
Opioid Receptor Modulation
The 3,5-dimethylpiperidine moiety is a hallmark of KOR antagonists, as seen in LY255582 derivatives . Molecular docking studies suggest that the dimethyl groups occupy hydrophobic pockets in the KOR binding site, while the protonated nitrogen forms a salt bridge with Asp138 . The 4-bromophenoxy group may engage in halogen bonding with Tyr312, potentially enhancing residence time compared to non-halogenated analogues .
Selectivity and Efficacy
Physicochemical and ADME Properties
Druglikeness Predictions
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clogP: Estimated at 3.2 (moderate lipophilicity).
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TPSA: 42 Ų (favorable for blood-brain barrier penetration).
Metabolic Stability
Piperidine N-demethylation and phenolic glucuronidation are likely primary metabolic pathways, based on studies of similar compounds . The 4-bromo substituent may retard oxidative metabolism by cytochrome P450 enzymes, extending half-life relative to non-halogenated analogues .
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